5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione
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Overview
Description
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and a conjugated system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the hex-2-yne-1,6-dione core through a series of condensation reactions.
Addition of Phenyl Groups: Subsequent steps involve the addition of phenyl groups to the core structure using Friedel-Crafts alkylation.
Formation of the Diphenylethenylidene Moiety: The final step involves the formation of the diphenylethenylidene moiety through a Wittig reaction, which introduces the double bond and completes the conjugated system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and substituted phenyl compounds.
Scientific Research Applications
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-(Diphenylethenylidene)-1,4,4,6-tetraphenylhex-2-yne-1,6-dione: shares similarities with other conjugated organic compounds, such as:
Uniqueness
Structural Uniqueness:
Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activity set it apart from other similar compounds.
Properties
CAS No. |
96547-84-1 |
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Molecular Formula |
C44H30O2 |
Molecular Weight |
590.7 g/mol |
InChI |
InChI=1S/C44H30O2/c45-42(36-23-11-3-12-24-36)31-32-44(38-27-15-5-16-28-38,39-29-17-6-18-30-39)41(43(46)37-25-13-4-14-26-37)33-40(34-19-7-1-8-20-34)35-21-9-2-10-22-35/h1-30H |
InChI Key |
UPLQAUAILYDBHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=C=C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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